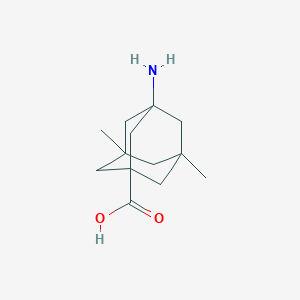

3-Amino-5,7-dimethyladamantane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-5,7-dimethyladamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-10-3-11(2)5-12(4-10,9(15)16)8-13(14,6-10)7-11/h3-8,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTIAGCVYBEACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)N)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid typically involves the functionalization of the adamantane coreThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,7-dimethyladamantane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The hydrogen atoms on the adamantane core can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions often require specific solvents, temperatures, and catalysts to proceed efficiently .

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, which can have different functional groups attached to the adamantane core. These products can be further utilized in various chemical and industrial applications .

Scientific Research Applications

Scientific Research Applications

- NMDA and P2X7 Receptor Antagonists: 3-Amino-5,7-dimethyladamantane-1-carboxylic acid derivatives have been investigated as potential antagonists of N-methyl-D-aspartate receptors (NMDAR) and P2X7 receptors . NMDARs are glutamate receptors involved in synaptic plasticity and neuronal signaling, while P2X7 receptors are ATP-gated ion channels involved in inflammatory responses . Dual antagonists of these receptors may have therapeutic potential in neurological disorders .

- Antiviral Agents: Amino adamantane derivatives, including 3-amino-5,7-dimethyladamantane-1-carboxylic acid, have demonstrated antiviral properties . These compounds can be used as antiviral agents, GABA analogues, and building blocks for peptidic catalysts .

- Building Blocks for Peptides: Derivatives of 3-aminoadamantane-1-carboxylic acid can be used to produce peptides based on 5,7-substituted monomeric and oligomeric 3-aminoadamantane-1-carboxylic acids . Cyclic peptides play a central role in the construction of artificial ion channels .

- Lubricants and Additives: 5,7-dimethyladamantane-1,3-dicarboxylic acid dialkyl esters can serve as effective additives, such as lubricants, friction modifiers, and antioxidants, in petroleum and synthetic oils for internal combustion engines . These dialkyl ethers can stabilize the kinematic viscosity of motor oils .

- Synthesis of Novel Compounds: 3-Amino-5,7-dimethyladamantane-1-carboxylic acid can be used as an intermediate in the synthesis of novel compounds with potential anticancer activity . For example, it can be used in the synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, which have shown anticancer activity against breast cancer cell lines .

Data Tables

Mechanism of Action

The mechanism of action of 3-Amino-5,7-dimethyladamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The unique structure of the adamantane core also contributes to its ability to cross biological membranes and reach its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Adamantane-Based Carboxylic Acids

Adamantane derivatives vary in substituent type, position, and functional groups, significantly influencing their applications. Key structural analogues include:

Notes:

- Positional isomerism: The placement of amino and dimethyl groups on the adamantane scaffold (e.g., 3-amino vs. 1-amino derivatives) alters steric and electronic interactions, impacting receptor binding .

- Functional group diversity: Carboxylic acid derivatives (e.g., 1,3-dicarboxylic acid) exhibit higher melting points compared to amino-substituted analogues due to enhanced intermolecular hydrogen bonding .

Physicochemical Properties

- 3-Amino-5,7-dimethyladamantane-1-carboxylic acid: Solubility: Likely polar due to carboxylic acid and amino groups, though exact data are unavailable. Stability: Requires Boc-protection (tert-butoxycarbonyl) to prevent degradation during synthesis .

- 1,3-Adamantanedicarboxylic acid: Melting point: 169–171°C; purity ≥98% . Optical activity: α([α]²⁰/D) = +138° (ethanol), indicating chiral properties .

- Adamantane-carboxylic acid :

- Handling : Requires precautions (e.g., eye flushing, ventilation) due to irritancy .

Biological Activity

3-Amino-5,7-dimethyladamantane-1-carboxylic acid (often referred to as ADAC) is a compound that has garnered attention for its potential biological activities, particularly as a dual antagonist of P2X7 and NMDA receptors. This article explores the biological activity of ADAC, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

ADAC belongs to the adamantane family, characterized by a unique three-dimensional structure that enhances its lipophilicity and ability to cross the blood-brain barrier. The compound's general structure can be represented as follows:

This structure allows for various functional group modifications that can influence its biological activity.

ADAC primarily functions as an antagonist at both P2X7 and NMDA receptors:

- P2X7 Receptor Antagonism : The P2X7 receptor is an ATP-gated ion channel involved in inflammatory responses in the central nervous system (CNS). Activation of this receptor can lead to neuroinflammation and neuronal apoptosis. ADAC has been shown to inhibit ATP-induced ethidium bromide uptake in HEK293 cells expressing the human P2X7 receptor, demonstrating its potential to mitigate inflammatory cascades associated with neurodegenerative diseases .

- NMDA Receptor Antagonism : NMDA receptors play a critical role in excitatory neurotransmission and are implicated in neurotoxicity associated with conditions like Alzheimer's disease. While ADAC exhibits some antagonistic activity against NMDA receptors, its efficacy is significantly lower compared to its action on P2X7 receptors .

Pharmacological Findings

Research has indicated that ADAC has several pharmacological properties:

- Neuroprotective Effects : By inhibiting P2X7 receptor activity, ADAC may protect neurons from glutamate-induced excitotoxicity, which is a key factor in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound's ability to inhibit the release of pro-inflammatory cytokines like IL-1β suggests it could be beneficial in treating inflammatory conditions within the CNS .

- Potential Applications : Given its dual receptor antagonism, ADAC is being explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where both neuroinflammation and excitotoxicity are prevalent.

Table 1: In Vitro Activity of ADAC Derivatives

| Compound | IC50 (µM) | P2X7 Antagonism | NMDA Antagonism |

|---|---|---|---|

| ADAC | 5.0 | Yes | Low |

| 9g | 4.0 | Yes | Moderate |

| 15a | 10.0 | Slightly | Not Active |

| 15b | 12.0 | Slightly | Not Active |

Data sourced from pharmacological evaluations conducted on various derivatives of ADAC .

Case Studies

Several studies have investigated the biological activity of ADAC and its derivatives:

- A study published in Chemistry & Biology highlighted that compounds derived from ADAC demonstrated significant antagonistic effects on P2X7 receptors, supporting their potential use in treating neuroinflammatory conditions .

- Another research article noted that while some derivatives exhibited low micromolar activities against NMDA receptors, they were less effective than expected, suggesting that further structural modifications may enhance their efficacy .

Q & A

Q. What are the established synthetic routes for 3-amino-5,7-dimethyladamantane-1-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via acid hydrolysis of its acetylated precursor. For example, heating 3-acetamido-5,7-dimethyladamantane-1-carboxylic acid in 37% HCl under reflux for 5 days yields the target compound (50% yield after purification) . Alternative methods for related adamantane derivatives involve carboxylation using formic acid and sulfuric acid under controlled conditions, though yields vary depending on catalyst concentration and reaction time . Key variables include acid strength, temperature, and duration.

Q. How is the structural integrity of 3-amino-5,7-dimethyladamantane-1-carboxylic acid confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, ¹H NMR data matching literature-reported chemical shifts and splitting patterns confirm the adamantane backbone and functional groups (e.g., carboxylic acid and amine protons). Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity .

Q. What are the recommended storage conditions to ensure compound stability?

Adamantane derivatives are typically hygroscopic and sensitive to light. Store in airtight containers under inert gas (e.g., argon) at –20°C. Desiccants like P₂O₅ may be used to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 3-amino-5,7-dimethyladamantane-1-carboxylic acid?

Molecular docking studies using software like AutoDock Vina can model interactions with biological targets (e.g., enzymes or receptors). For adamantane derivatives, rigidity and hydrophobicity often enhance binding to hydrophobic pockets. Pair these simulations with in vitro assays (e.g., enzyme inhibition or cell viability tests) to validate predictions .

Q. What strategies resolve contradictions in reported bioactivity data for adamantane-based compounds?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or impurity profiles. To address this:

Q. How can the carboxylic acid moiety be functionalized for targeted drug delivery?

The carboxylic acid group enables conjugation with carriers (e.g., polyethylene glycol) or targeting ligands (e.g., folate). Activation via carbodiimide coupling (e.g., EDC/NHS) is a common strategy. Monitor reaction progress with Fourier-Transform Infrared (FTIR) spectroscopy to track carbonyl stretching frequencies .

Q. What catalytic systems optimize regioselective modifications of the adamantane core?

Transition-metal catalysts (e.g., Pd/C or Ru complexes) can direct substitutions at specific positions. For example, bromination at the 3-position of adamantane derivatives requires Lewis acids like FeBr₃. Solvent polarity and temperature also influence selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.